molecular formula C17H15F2N5O B2597410 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034229-85-9

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2597410
CAS No.: 2034229-85-9
M. Wt: 343.338
InChI Key: FVQXBPPDLWOOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule featuring a 2,6-difluorophenyl group and a pyridinylmethyl substituent linked to a 1-methyl-1H-pyrazol-5-yl moiety. The compound’s design leverages fluorine’s electronegativity to enhance intermolecular interactions and modulate lipophilicity, while the pyridine-pyrazole scaffold may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-24-15(7-8-22-24)14-6-5-11(9-20-14)10-21-17(25)23-16-12(18)3-2-4-13(16)19/h2-9H,10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQXBPPDLWOOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrazole ring.

    Introduction of the pyridine moiety: The pyrazole intermediate is then reacted with a pyridine derivative to introduce the pyridine ring.

    Coupling with the urea moiety: The final step involves coupling the intermediate with a urea derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, as promising anticancer agents. For instance, compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.

Case Study:
A study by Qi et al. (2023) reported that certain pyrazole derivatives exhibit potent activity against multi-tyrosine kinases, which are crucial in cancer signaling pathways. The compound's structural features, such as the difluorophenyl group and the pyrazole moiety, contribute to its binding affinity and selectivity towards these targets .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of urea-based compounds. Research has indicated that derivatives with pyrazole structures can effectively inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study:
A review published in 2022 detailed various synthetic strategies for pyrazole derivatives that have demonstrated antibacterial properties. The incorporation of specific functional groups significantly enhanced their efficacy against resistant strains of bacteria .

Pesticide Development

The compound's unique structure makes it suitable for use in agricultural chemistry as a potential pesticide or herbicide. Pyrazole derivatives have been explored for their ability to disrupt pest life cycles or inhibit plant pathogens.

Research Findings:
Studies have shown that compounds similar to 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea exhibit herbicidal activity by inhibiting key enzymes in plant metabolism. This suggests a pathway for developing environmentally friendly agricultural chemicals .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of any chemical compound. For 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, modifications to its chemical structure can lead to variations in biological activity.

Modification Effect on Activity Reference
Addition of halogensIncreased potency against specific kinases
Variation in substituents on the pyridine ringAltered antimicrobial efficacy
Changes in urea linkageEnhanced stability and bioavailability

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

A key structural analog is 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2... (), which replaces fluorine with chlorine on the aryl ring. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but could reduce metabolic stability compared to fluorine. Fluorinated analogs like the target compound are often prioritized in drug discovery due to improved pharmacokinetic profiles, including reduced oxidative metabolism and enhanced target selectivity .

Urea Derivatives with Varied Core Structures

  • RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-...) (): This piperazine-based compound shares the 2,6-difluorophenyl group but lacks the urea moiety. It exhibits a synthesis yield of 21% and high purity (95%), suggesting efficient synthetic routes for difluorophenyl-containing intermediates.
  • CM873540 (3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-Oxopyrrolidin-3-yl]Methyl}-1-(2,6-Difluorophenyl)Urea) (): This urea derivative substitutes the pyridine-pyrazole group with a benzodioxolyl-pyrrolidinone system. The target compound’s pyridine-pyrazole motif likely confers greater solubility and electronic diversity, which could translate to improved bioavailability or binding kinetics in biological assays .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Yield (%) Purity (%) Notable Properties
Target Compound Urea 2,6-Difluorophenyl, Pyridine-Pyrazole N/A N/A High electronegativity, modular H-bonding
RA[4,5] () Piperazine 2,6-Difluorophenyl 21 95 Efficient synthesis, high purity
6-(2,6-Dichlorophenyl)-... () Dihydro-[1,2... 2,6-Dichlorophenyl, Pyrazole N/A N/A Enhanced lipophilicity, preclinical potential
CM873540 () Urea 2,6-Difluorophenyl, Benzodioxole-Pyrrolidinone N/A N/A Structural diversity, moderate solubility

Biological Activity

1-(2,6-Difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of intermediates. The process often starts with the preparation of the difluorophenyl and pyrazolyl intermediates, followed by their coupling with the pyridinyl group. Optimized reaction conditions are crucial to achieving high yield and purity.

Biological Activity Overview

The compound exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Various derivatives of pyrazole compounds have shown significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives possess activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth .

2. Anti-inflammatory Activity
Research indicates that compounds with similar structures can act as anti-inflammatory agents. For example, some pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation .

3. Anticancer Activity
Certain pyrazole derivatives have been investigated for their potential to induce apoptosis in cancer cells. This is achieved through their interaction with specific molecular targets within the cell signaling pathways involved in cell growth and survival .

The biological activity of 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects. For instance, the compound may inhibit certain kinases or modulate inflammatory pathways, contributing to its anti-inflammatory and anticancer properties .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related pyrazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results showed that several derivatives had significant zones of inhibition, indicating strong antimicrobial activity. For example, one derivative exhibited an MIC value of 31.25 μg/mL against A. niger, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds demonstrated varying degrees of inhibition against COX-1 and COX-2 enzymes, with some showing superior activity compared to established anti-inflammatory drugs like diclofenac sodium .

Comparison with Similar Compounds

The unique combination of functional groups in 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea distinguishes it from other similar compounds. A comparative analysis reveals that while many pyrazole derivatives share structural similarities, variations in functional groups lead to differences in biological activity and therapeutic applications .

Q & A

Q. Table 1: Example Reaction Optimization

ParameterTested RangeOptimal ConditionYield Improvement
SolventTHF, DMF, DCMTHF15% → 62%
Catalyst Loading0.1–5 mol% CuI2 mol% CuI45% → 78%
Temperature0°C, RT, 50°CRT60% → 85%

How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, especially for urea moieties .
  • Spectroscopy :
    • ¹⁹F NMR : Identify fluorine environments (δ ~ -110 ppm for ortho-F in 2,6-difluorophenyl) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Thermal Analysis : DSC/TGA to assess stability (decomposition >200°C common for urea derivatives) .

What strategies address low yields in coupling reactions during synthesis?

Q. Advanced Research Focus

  • Palladium vs. Copper Catalysis : Compare Pd(PPh₃)₄ (for Suzuki couplings) vs. CuI (for Ullmann-type reactions). Copper often improves regioselectivity in heteroaromatic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 20–30% .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted boronic acids) and adjust stoichiometry .

How can computational methods predict bioactivity and guide structural modifications?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., JAK2) via the pyrazole-pyridine scaffold. Validate with in vitro IC₅₀ assays .
  • QSAR Modeling : Corporate Hammett σ values for fluorine substituents to predict electron-withdrawing effects on urea hydrogen-bond donor capacity .
  • MD Simulations : Assess solubility by calculating LogP (experimental vs. predicted via Molinspiration).

Q. Table 2: Example QSAR Parameters

Substituentσ (Hammett)Predicted LogPExperimental LogP
2,6-Difluoro+0.783.23.1 ± 0.2
4-Fluorophenyl+0.062.82.9 ± 0.3

What are common pitfalls in interpreting NMR spectra of fluorinated aromatic compounds?

Q. Advanced Research Focus

  • ¹H-¹⁹F Coupling : Signals may split into doublets (²J~50 Hz for ortho-F). Use ¹⁹F-decoupled NMR to simplify .
  • Dynamic Effects : Fluorine atoms can cause signal broadening at room temperature. Acquire spectra at higher temps (e.g., 40°C) .
  • Overlap in ¹³C NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups adjacent to fluorine .

How can researchers resolve contradictions in biological activity data across assays?

Q. Advanced Research Focus

  • Assay Validation : Compare enzyme inhibition (e.g., kinase panels) vs. cell-based viability (MTT assays). Use Z’ factor >0.5 to confirm reliability .
  • Metabolic Stability : Test liver microsome degradation (e.g., human vs. murine) to explain species-specific discrepancies .
  • Epistatic Analysis : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.